2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone
Description
2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone is a brominated acetophenone derivative with the molecular formula C₁₄H₁₀BrCl₂O₂ (exact mass: 367.92 g/mol). It is a key intermediate in synthesizing agrochemicals, particularly fungicides like difenoconazole . The compound is synthesized via bromination of 2-chloro-4-(4-chlorophenoxy)acetophenone using bromine in ethylene dichloride with a catalyst . Its purity typically exceeds 98%, and it appears as a white to off-white crystalline solid . Safety data indicate it causes skin and eye irritation (H315, H319) and requires handling with gloves and eye protection .
Properties
IUPAC Name |
2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-8-14(18)12-6-5-11(7-13(12)17)19-10-3-1-9(16)2-4-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGLIOEWKCXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C(=O)CBr)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone typically involves multiple steps:
Formation of 4-(4-chlorophenoxy)-2’-chloroacetophenone: This intermediate is prepared by reacting 4-chlorophenol with 2-chloroacetophenone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Scientific Research Applications
- Synthesis of Fungicides: 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone is used in the synthesis of 2-Arylphenyl Ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives . These derivatives are investigated as potential fungicides against common pathogens .
- Preparation of Difenoconazole: It can be used in the preparation of difenoconazole, a fungicide .
- Reactant in Fungicide Preparation: 2'-Chloro-4'-(4-chlorophenoxy)acetophenone serves as a reactant in the preparation of fungicides that target plant pathogenic fungi.
Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone
The invention discloses a method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone, which comprises reactions of two steps: firstly, m-dichlorobenzene is .
- 2-Chloro-4-(4-chlorophenoxy)acetophenone: This compound (CAS 119851-28-4) is offered by Alfa Chemistry for experimental and research purposes .
- 2-Bromo-4-chloroacetophenone: Crystals of this compound can be grown from carbon tetrachloride using slow evaporation at room temperature .
- 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone: The IUPAC name for a related compound with Molecular Weight: 281.13 and Molecular Formula: C14H10Cl2O2.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of 2-bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone with analogous brominated acetophenones:
Key Differences and Research Findings
Substituent Effects on Reactivity: The 4-chlorophenoxy group in 2-bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone enhances its stability and bioavailability compared to simpler bromo-chloro acetophenones (e.g., 2-bromo-4'-chloroacetophenone), making it more suitable for fungicide synthesis . Methoxy-substituted analogs (e.g., 2-bromo-4'-methoxyacetophenone) exhibit lower molecular complexity and are primarily used in pharmaceuticals rather than agrochemicals .
In contrast, the target compound’s dual chloro and bromo substituents optimize its fungicidal activity by disrupting fungal cell membranes .
Safety and Handling: Compounds with chlorophenoxy groups (e.g., 2-bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone) require stricter handling protocols (e.g., PPE, ventilation) due to higher irritation risks compared to methoxy or chloro analogs .
Synthetic Utility: The target compound’s synthesis involves a three-step process (acetylation, phenoxylation, bromination), whereas simpler analogs like 2-bromo-4'-chloroacetophenone are prepared in fewer steps .
Biological Activity
2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone is a halogenated compound with notable potential in various biological applications, particularly in antimicrobial and anticancer activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Chemical Name : 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone
- Molecular Formula : C14H9BrCl2O2
- Molecular Weight : 360.03 g/mol
- CAS Number : 906005-51-4
Synthesis
The synthesis of 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone involves several steps, often starting from simpler aromatic compounds. The compound is used in the synthesis of derivatives aimed at enhancing biological activity against pathogens.
Antimicrobial Activity
Research indicates that compounds similar to 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Zone of Inhibition (mm) | Standard Drug (Ciprofloxacin) |
|---|---|---|
| Bacillus subtilis | 25 | 27 |
| Staphylococcus aureus | 24 | 26 |
| Escherichia coli | 22 | 25 |
| Pseudomonas aeruginosa | 23 | 26 |
The presence of halogen substituents (bromo and chloro) enhances the antimicrobial efficacy of the compound, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its derivatives for cytotoxic effects against cancer cell lines, revealing that some derivatives exhibited IC50 values comparable to established anticancer drugs:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 2-Bromo derivative | 1.52 | 15.24 |
| Staurosporine (control) | - | - |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study synthesized various halogenated derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with bromine and chlorine substitutions had enhanced activity compared to their non-halogenated counterparts .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of halogenated compounds on breast cancer cell lines (MCF-7). The study found that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting potential for therapeutic applications in oncology .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation and coupling reactions. For example, bromination of a chloro-phenoxyacetophenone precursor using brominating agents (e.g., Br₂ or NBS) under controlled conditions (e.g., anhydrous DCM, 0–5°C) can introduce the bromo group. Subsequent coupling with 4-chlorophenol via nucleophilic aromatic substitution requires a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C. Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., CuI for Ullmann-type couplings), and inert atmosphere use to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~200 ppm).
- HRMS/ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects and confirm halogen positioning .
- Data Contradiction Analysis : Discrepancies in spectral data may arise from solvent effects or impurities. Cross-validate with multiple techniques.
Q. What are the critical safety and handling protocols for this compound?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at 0–6°C to prevent degradation.
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize halogenated byproducts with alkaline ethanol before incineration.
- Environmental Precautions : Avoid aqueous release; use secondary containment to prevent contamination .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromo and chloro substituents in cross-coupling reactions?
- Methodological Answer : The bromo group acts as a superior leaving group compared to chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy (Br-C: ~70 kcal/mol vs. Cl-C: ~85 kcal/mol). Palladium catalysts (e.g., Pd(PPh₃)₄) preferentially activate the C-Br bond, enabling selective aryl-aryl bond formation. The electron-withdrawing chloro-phenoxy group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks in subsequent functionalizations .
- Experimental Design : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation barriers for Br vs. Cl substitution.
Q. How does the compound’s structure influence its biological activity as a fungicide precursor?
- Methodological Answer : The 4-chlorophenoxy moiety enhances lipophilicity, improving membrane permeability in fungal pathogens. The bromo group’s electronegativity disrupts enzymatic active sites (e.g., cytochrome P450). Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with I or modifying the phenoxy group) and testing against Candida albicans or Aspergillus niger via MIC assays .
- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities to fungal protein targets (e.g., lanosterol demethylase).
Q. What strategies mitigate competing side reactions during cyclization of intermediates derived from this compound?
- Methodological Answer : Cyclization using DMSO/I₂ (as in ) requires strict moisture control to avoid hydrolysis. Competing dimerization can be suppressed by slow reagent addition and low temperatures (0–5°C). For chlorochromone synthesis (e.g., using DMSO/CuCl₂), optimize Cu²⁺ concentration (0.1–0.5 eq) to balance oxidative cyclization vs. overhalogenation .
- Troubleshooting : Monitor reaction by GC-MS; quench excess Cu²⁺ with EDTA if precipitates form.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
